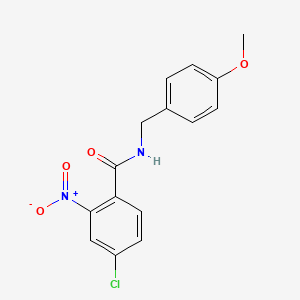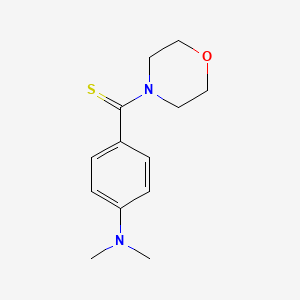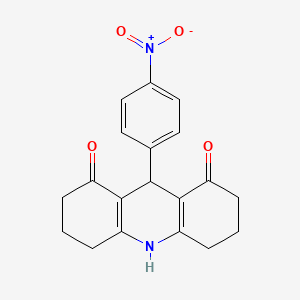![molecular formula C20H30N4O2 B5597995 (1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" involves a complex structure that includes cyclopropyl, pyrazolyl, and bicyclic nonanone frameworks. Research in related areas focuses on the synthesis, reactivity, and application of heterocyclic compounds, particularly those incorporating pyrazole moieties and cyclopropane structures.
Synthesis Analysis
Heterocyclic compounds, including pyrazoles and derivatives, are synthesized through various routes involving condensation, cyclization, and multi-component reactions (Gomaa & Ali, 2020). Pyrazole synthesis is crucial due to its biological significance and utility in further chemical modifications. Cyclopropanation reactions, involving the transformation of alkenes to cyclopropanes, represent another relevant area of study (Kamimura, 2014).
Molecular Structure Analysis
The structure of pyrazole-containing compounds is significant for their reactivity and biological activity. Pyrazoles are known for their basicity and unsaturated nature, contributing to their diverse reactivity and application in synthesis of complex molecules (Bhattacharya et al., 2022).
Chemical Reactions and Properties
Pyrazoline and pyrazole derivatives participate in a variety of chemical reactions, including cycloadditions, which are critical for constructing complex molecular architectures (Rigby & Pigge, 1998). These reactions are essential for the synthesis of many biologically active molecules and for the modification of existing drug molecules.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Properties
One study explores the synthesis of spirocyclic 1,3-diazaadamantanes, which share structural similarities with the given compound, focusing on their antitumor properties. The study found that these derivatives exhibited significant antitumor activity, suggesting a potential avenue for therapeutic applications (Arutyunyan et al., 1996).
Mannich Reaction in Heterocycle Synthesis
Another research direction involves the use of the Mannich reaction for synthesizing N,S-containing heterocycles, leading to the creation of new functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives. This highlights the versatility of similar compounds in generating diverse heterocyclic structures with potential for further chemical and biological exploration (Dotsenko et al., 2007).
Structural and Conformational Studies
Research into the structural and conformational aspects of diazabicyclanones and diazabicyclanols, which are structurally related to the given compound, provides insights into their preferred conformations in various solvents. These studies are crucial for understanding the chemical behavior and reactivity of these compounds (Gálvez et al., 1985).
Potential Biological Activities
The synthesis of heterocyclic compounds based on similar structures has been explored for their potential pharmacological and biological activities. This includes the creation of novel heterocyclic systems with anticipated bioactive properties, underlining the significance of such compounds in medicinal chemistry and drug development (Salem et al., 2004).
Propiedades
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14-10-15(2)24(21-14)9-3-4-19(25)22-12-17-7-8-18(13-22)23(20(17)26)11-16-5-6-16/h10,16-18H,3-9,11-13H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJSYVSOHOUKLF-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)
![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)
